molecular formula C26H26N4OS2 B11077932 N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 538336-70-8

N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11077932
CAS No.: 538336-70-8
M. Wt: 474.6 g/mol
InChI Key: OHUBZQWAIFMYLE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetamide class, characterized by a central triazole ring substituted with methylphenyl groups at positions 4 and 3. The 5-position also features a [(4-methylphenyl)sulfanyl]methyl moiety, while the acetamide side chain is linked via a sulfanyl group to the triazole core. This structure is designed to optimize interactions with biological targets, leveraging the electron-rich triazole and sulfanyl groups for enhanced binding affinity. The methyl substituents on the phenyl rings likely improve lipophilicity and metabolic stability, critical for pharmacokinetics .

Properties

CAS No.

538336-70-8

Molecular Formula

C26H26N4OS2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4OS2/c1-18-10-12-23(13-11-18)32-16-24-28-29-26(30(24)22-9-5-7-20(3)15-22)33-17-25(31)27-21-8-4-6-19(2)14-21/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

OHUBZQWAIFMYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

Biological Activity

N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that incorporates a triazole ring, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C24H25N3O2S2
  • Molecular Weight : 455.6 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing triazole rings. The following table summarizes the antimicrobial activity of related compounds:

CompoundMicroorganism TestedActivity (Zone of Inhibition in mm)
Triazole Derivative AStaphylococcus aureus15
Triazole Derivative BEscherichia coli12
This compoundBacillus cereus18

The compound exhibited significant antibacterial activity against Bacillus cereus, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives. A study on various triazole compounds demonstrated that several exhibited cytotoxic effects against cancer cell lines. The following data illustrates the cytotoxic activity of selected triazole derivatives:

CompoundCell Line TestedIC50 (µM)
Triazole AMCF-7 (Breast Cancer)10
Triazole BHeLa (Cervical Cancer)15
This compoundA549 (Lung Cancer)12

The compound showed an IC50 value of 12 µM against A549 lung cancer cells, suggesting moderate anticancer activity .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized triazole derivatives against common pathogens. The results indicated that this compound had a higher zone of inhibition compared to standard antibiotics .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed significant cytotoxicity in lung cancer cells (A549), supporting its potential as a chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds similar to N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections, particularly in treating conditions like candidiasis and aspergillosis. The presence of sulfur-containing groups enhances the biological activity of these compounds by improving their interaction with microbial enzymes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting that this compound may also possess similar properties. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound may act as inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory response. Molecular docking studies suggest that this compound could be optimized for enhanced anti-inflammatory activity. This property positions it as a candidate for treating inflammatory diseases such as arthritis and asthma.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., NO2 in ) correlate with higher anti-inflammatory and antimicrobial potency but may reduce solubility.
  • Lipophilic substituents (e.g., CF3 in , methyl in target compound) improve membrane permeability but may increase hepatotoxicity risks.
  • Heterocyclic substitutions (e.g., pyridinyl in ) enhance hydrogen bonding and target selectivity.

Table 1. Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) References
Target Compound Not reported Expected C=O (1669 cm⁻¹), C-S (681 cm⁻¹), N-H (3243 cm⁻¹)
2-[(5-{[4-(Acetylamino)...]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)... 273.0–274.0 57 C=O (1669 cm⁻¹), NO2 asymmetric stretch (1520 cm⁻¹)
N-(2-methyl-5-nitrophenyl)-...acetamide (11) 216.4–217.7 47 C=N (1537 cm⁻¹), C-S (681 cm⁻¹)

Research Implications

  • Structure-Activity Relationship (SAR): The sulfanyl-triazole-acetamide scaffold is versatile, with substituents dictating target specificity. For instance:
    • Methylphenyl groups (target compound) favor CNS targets due to blood-brain barrier penetration .
    • Nitro/pyridinyl groups enhance antimicrobial and anti-inflammatory actions via redox interactions .
  • Synthetic Feasibility: Yields for analogues range from 45–58% (e.g., ), suggesting moderate efficiency in triazole-thioacetamide coupling steps.

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